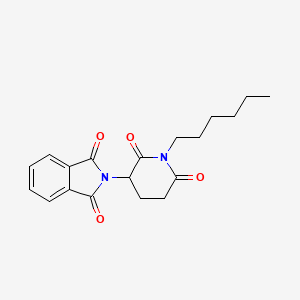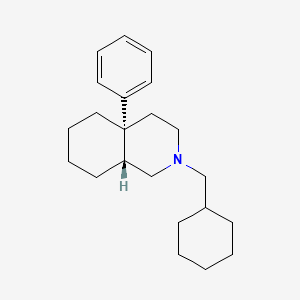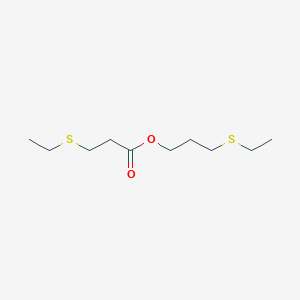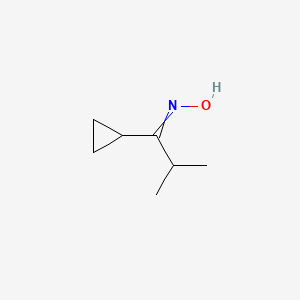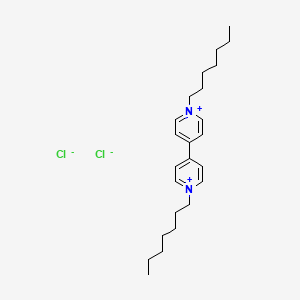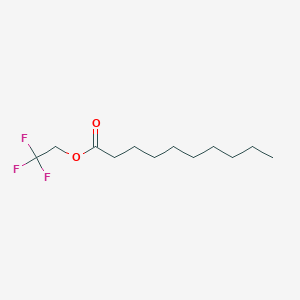![molecular formula C9H5Cl3N2O2S B14647094 1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]- CAS No. 54919-11-8](/img/structure/B14647094.png)
1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]- is a heterocyclic compound containing nitrogen, oxygen, and sulfur atoms within its structure. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2(3H)-thione derivatives can be synthesized through various methods. One common approach involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . Another method includes the reaction of acylhydrazides with aldehydes or ketones under oxidative conditions . These reactions typically require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Methods such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-ones under oxidative conditions.
Reduction: Reduction of the oxadiazole ring to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions include oxadiazole-2-ones, amines, and various substituted oxadiazole derivatives .
Scientific Research Applications
1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like acetylcholinesterase and thymidylate synthase, leading to disruption of essential biological processes in pathogens or cancer cells . The compound’s unique structure allows it to form strong interactions with these targets, enhancing its efficacy .
Comparison with Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]- can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer activities.
1,2,5-Oxadiazole: Exhibits insecticidal and herbicidal properties.
1,3,4-Oxadiazole: Widely studied for its diverse biological activities.
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
54919-11-8 |
|---|---|
Molecular Formula |
C9H5Cl3N2O2S |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
5-[(2,4,5-trichlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H5Cl3N2O2S/c10-4-1-6(12)7(2-5(4)11)15-3-8-13-14-9(17)16-8/h1-2H,3H2,(H,14,17) |
InChI Key |
XYVXDFYEYQQXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC2=NNC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)
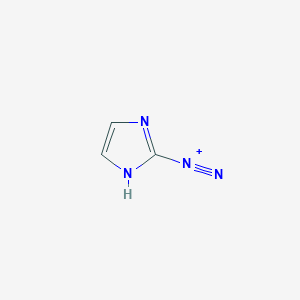


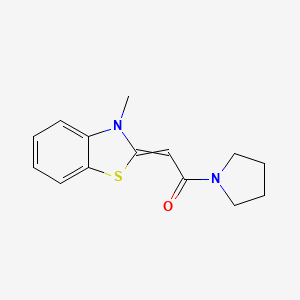
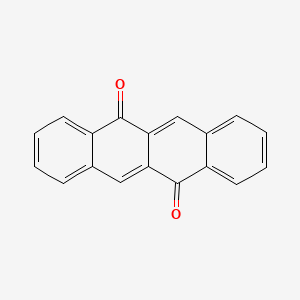
![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
